(3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-methylpropan-2-yl group and an oxy group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution at the 3-Position:
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization and recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the piperidine ring to a more saturated form, potentially altering its chemical properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of more saturated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used in studies involving receptor-ligand interactions.
Medicine:
Pharmaceutical Development: The compound’s derivatives may have potential therapeutic applications, including as analgesics or anti-inflammatory agents.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
(3R)-3-Hydroxypiperidine: Similar structure but lacks the 2-methylpropan-2-yl group.
(3R)-3-Methoxypiperidine: Similar structure but has a methoxy group instead of the 2-methylpropan-2-yl group.
(3R)-3-(2-Methylpropyl)piperidine: Similar structure but lacks the oxy group.
Uniqueness:
Structural Features: The presence of both the 2-methylpropan-2-yl group and the oxy group at the 3-position makes (3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride unique compared to its analogs.
Chemical Properties: These structural features contribute to its distinct chemical properties, such as solubility, reactivity, and potential biological activity.
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-5-4-6-10-7-8;/h8,10H,4-7H2,1-3H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCPQUPKEXMJCQ-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.